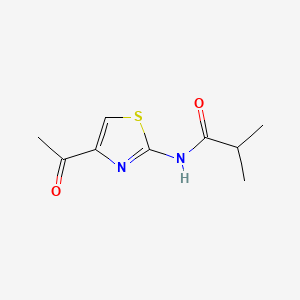
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylcyclopropyl)methanone, commonly known as HDIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDIM belongs to the class of isoquinoline derivatives and exhibits a unique chemical structure that makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The exact mechanism of action of HDIM is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. HDIM has been shown to enhance the activity of dopamine and acetylcholine, two important neurotransmitters that play a crucial role in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
HDIM has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, two important factors that contribute to the pathogenesis of various diseases. HDIM has also been shown to improve mitochondrial function, which is crucial for maintaining cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HDIM has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. HDIM is also stable and has a long shelf life, which makes it ideal for long-term storage. However, one of the limitations of HDIM is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological effects.
Direcciones Futuras
There are several future directions for research on HDIM. One area of interest is the development of HDIM-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the investigation of the potential anti-inflammatory and analgesic effects of HDIM in various disease models. Additionally, further studies are needed to elucidate the exact mechanism of action of HDIM and to identify its molecular targets in the brain.
Métodos De Síntesis
The synthesis of HDIM involves the reaction of 2-methylcyclopropyl ketone and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure HDIM.
Aplicaciones Científicas De Investigación
HDIM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. HDIM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-6-13(9)14(17)15-5-4-10-2-3-12(16)7-11(10)8-15/h2-3,7,9,13,16H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKGALBTXKFHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)




![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)


![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)

